molecular formula C9H15NS B12547228 3-But-3-enylpiperidine-2-thione CAS No. 144633-10-3

3-But-3-enylpiperidine-2-thione

Cat. No.: B12547228
CAS No.: 144633-10-3
M. Wt: 169.29 g/mol
InChI Key: VXOQFWXXVFOTOX-UHFFFAOYSA-N
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Description

3-But-3-enylpiperidine-2-thione is an organic compound that features a piperidine ring substituted with a butenyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-But-3-enylpiperidine-2-thione typically involves the reaction of piperidine derivatives with butenyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine is reacted with 3-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-But-3-enylpiperidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-But-3-enylpiperidine-2-thione involves its interaction with specific molecular targets. The thione group can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.

Uniqueness: 3-But-3-enylpiperidine-2-thione is unique due to the presence of both a butenyl group and a thione group, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

144633-10-3

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

3-but-3-enylpiperidine-2-thione

InChI

InChI=1S/C9H15NS/c1-2-3-5-8-6-4-7-10-9(8)11/h2,8H,1,3-7H2,(H,10,11)

InChI Key

VXOQFWXXVFOTOX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCNC1=S

Origin of Product

United States

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